[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine
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Overview
Description
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a chemical compound that features a triazole ring attached to an oxolane ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine typically involves the formation of the triazole ring followed by its attachment to the oxolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution with a triazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the triazole and oxolane rings. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Posaconazole: Another antifungal agent with a triazole ring, used to treat invasive fungal infections.
Uniqueness
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is unique due to its specific combination of the triazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2153239-12-2 |
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Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
[2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11) |
InChI Key |
DAAHHUCXQMAPHX-UHFFFAOYSA-N |
SMILES |
C1COC(C1CN)C2=NC=NN2 |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN)C2=NC=NN2 |
Canonical SMILES |
C1COC(C1CN)C2=NC=NN2 |
solubility |
not available |
Origin of Product |
United States |
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